molecular formula C18H19N3O3 B5099345 1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE

1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE

Cat. No.: B5099345
M. Wt: 325.4 g/mol
InChI Key: ZFHBFCQMQONOSR-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-ethoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione is 325.14264148 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized through a process involving β-aryl glutaconic acid, leading to various derivatives including 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones. These derivatives were further treated to yield compounds with potential antimicrobial activity (Patel, Gandhi, & Sharma, 2010).
  • Another synthesis route involved citric acid, leading to the formation of 6-substituted-amino-4-(4-ethoxyphenyl)-1-phenylpyridin-2(H)-ones. These compounds were characterized by elemental analysis and IR and NMR spectral data (Patel & Patel, 2004).

Biochemical Interactions

  • The reaction of this compound with N-acetylcysteine (NAC) in methanol-phosphate buffers results in the formation of various products, including 4-[(4-ethoxyphenyl)amino]phenol. The reaction's outcome depends on factors like pH, NAC concentration, and reaction time (Lindqvist, Kenne, & Lindeke, 1991).

Potential Therapeutic Applications

  • Derivatives of 4-amino tetramic acid, prepared through a 4-ethoxy intermediate, showed notable herbicidal, fungicidal, insecticidal, and antitumor activities in bioassays (Liu et al., 2014).
  • A 2,5-pyrrolidinedione linked nitrogen mustard derivative exhibited a significant antiproliferative effect on mouse Sarcoma 180 and other leukemias, though with associated toxicity (Naik, Ambaye, & Gokhale, 1987).

Chemical Reactivity and Synthesis

  • The compound's derivatives have been used in the synthesis of new heterocyclic compounds, like 1H-1-pyrrolylcarboxamides, which are of pharmacological interest. These compounds were synthesized via acyl chlorides and characterized using various spectroscopic techniques (Bijev, Prodanova, & Nankov, 2003).2. The compound has been involved in the synthesis of heterobifunctional cross-linking reagents, which are useful in the coupling of peptides to liposomes, a method relevant in drug delivery and immunization strategies (Frisch, Boeckler, & Schuber, 1996).

Advanced Material Applications

  • Research has explored its use in intervalence transitions in mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges. These studies are significant in the field of electronic materials and molecular electronics (Barlow et al., 2005).
  • The compound's derivatives have been synthesized for the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides, which are then used in the synthesis of various heterocyclic compounds with potential applications in organic chemistry and materials science (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-2-24-15-7-5-14(6-8-15)21-17(22)10-16(18(21)23)20-12-13-4-3-9-19-11-13/h3-9,11,16,20H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHBFCQMQONOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE
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1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE
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1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE
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1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE
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1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE
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1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.